![molecular formula C16H18F3N3O5S B12290519 Fasudil Pyridine N-Oxide TFA Salt](/img/structure/B12290519.png)
Fasudil Pyridine N-Oxide TFA Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fasudil Pyridine N-Oxide TFA Salt involves the reaction of Fasudil with pyridine N-oxide under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the formation of the TFA salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common to verify the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fasudil Pyridine N-Oxide TFA Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other active forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of Fasudil Pyridine N-Oxide, which have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Fasudil Pyridine N-Oxide TFA Salt has a wide range of scientific research applications:
Wirkmechanismus
Fasudil Pyridine N-Oxide TFA Salt exerts its effects primarily through the inhibition of Rho-kinase (ROCK). This inhibition leads to the relaxation of smooth muscle cells, vasodilation, and reduced vascular resistance . The compound targets the RhoA/ROCK pathway, which is involved in various cellular processes such as contraction, motility, proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fasudil Hydrochloride: Another form of Fasudil with similar biological activities but different pharmacokinetic properties.
Y-27632: A selective Rho-kinase inhibitor with a different chemical structure but similar mechanism of action.
HA-1077: A compound closely related to Fasudil, also known for its Rho-kinase inhibitory properties.
Uniqueness
Fasudil Pyridine N-Oxide TFA Salt is unique due to its specific chemical structure, which allows for distinct interactions with molecular targets. Its trifluoroacetate salt form enhances its solubility and stability, making it more suitable for certain applications compared to its counterparts .
Eigenschaften
Molekularformel |
C16H18F3N3O5S |
---|---|
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
5-(1,4-diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H17N3O3S.C2HF3O2/c18-16-9-5-13-12(11-16)3-1-4-14(13)21(19,20)17-8-2-6-15-7-10-17;3-2(4,5)1(6)7/h1,3-5,9,11,15H,2,6-8,10H2;(H,6,7) |
InChI-Schlüssel |
UHCWUJDQKQMXOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=C[N+](=C3)[O-].C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.